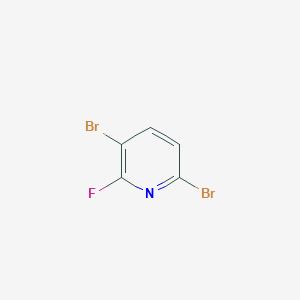

3,6-Dibromo-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHQUYZOQBPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256820-70-8 | |

| Record name | 3,6-dibromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-Dibromo-2-fluoropyridine CAS number and properties

An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. As a versatile chemical building block, its unique substitution pattern—featuring two bromine atoms and a fluorine atom on a pyridine ring—offers a platform for selective and diverse chemical modifications. The pyridine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and the incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The defining characteristics of this compound are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1256820-70-8 | [4][5][6] |

| Molecular Formula | C₅H₂Br₂FN | [4] |

| Molecular Weight | 254.88 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | Inferred from related compounds[7] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | Inferred from related compounds[7] |

| Melting Point | Data not available in provided search results. | |

| Boiling Point | Data not available in provided search results. |

Synthesis and Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents. The pyridine nitrogen and the highly electronegative fluorine atom render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[8] Concurrently, the bromine atoms serve as versatile handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Reactivity Principles

The fluorine atom at the 2-position strongly activates the ring for nucleophilic attack, particularly at the 6-position (para to the fluorine). In SNAr reactions, fluorine is often a better leaving group than bromine or chlorine in electron-deficient aromatic systems due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[8][9]

The two bromine atoms at the 3- and 6-positions can be selectively functionalized. The C6-Br bond is generally more reactive towards certain transformations due to the electronic influence of the adjacent nitrogen and the fluorine at C2. This allows for sequential, site-selective introduction of different functional groups.

Illustrative Synthetic Pathway

While specific literature detailing the synthesis of this compound was not found, a plausible route involves the diazotization of a corresponding aminopyridine precursor in the presence of a fluoride source (Balz-Schiemann reaction) or via halogen exchange (Halex) reactions on a pre-brominated pyridine scaffold.[10]

Below is a representative protocol for a related halogen exchange reaction, which illustrates a common strategy for synthesizing fluoropyridines.

Experimental Protocol: Halogen Exchange for Fluoropyridine Synthesis

This is a generalized protocol based on methods for analogous compounds and should be adapted and optimized.

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the precursor (e.g., 3,6-Dibromo-2-chloropyridine), an anhydrous polar aprotic solvent (e.g., DMSO or Sulfolane), and a fluoride source (e.g., spray-dried Potassium Fluoride or Cesium Fluoride).

-

Reaction: Heat the mixture to a high temperature (typically 150-220°C) and stir vigorously for several hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

The logical flow for utilizing this compound in a synthetic sequence is depicted below.

Caption: Synthetic logic for producing and using this compound.

Applications in Drug Development

The structural motifs present in this compound are highly valuable in medicinal chemistry. Fluorinated heterocycles are found in a large number of FDA-approved drugs, where fluorine is used to modulate pharmacokinetics and pharmacodynamics.[11][12]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can increase a drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

-

Binding Affinity: The electronegativity of fluorine allows it to form favorable electrostatic interactions and hydrogen bonds with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[1]

This compound serves as a trifunctional scaffold, enabling the construction of complex molecular architectures through sequential, site-selective reactions. This allows for the rapid generation of diverse compound libraries for screening against biological targets.

Caption: Role as a scaffold in combinatorial drug discovery workflows.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation and may cause respiratory tract irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][13]

-

Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Do not eat, drink, or smoke in the handling area.[5][13]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][13]

-

Ingestion: Immediately call a poison center or doctor.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[13]

Conclusion

This compound is a high-value building block for chemical synthesis, offering multiple reaction sites that can be addressed with high selectivity. Its utility is particularly pronounced in the field of drug discovery, where the strategic incorporation of a fluoropyridine moiety can lead to compounds with enhanced pharmacological profiles. Understanding its physicochemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in the laboratory.

References

- CymitQuimica. This compound.

- Apollo Scientific. Safety Data Sheet: this compound. (2023-07-07).

- BLD Pharm. This compound.

- Pipzine Chemicals. 3,6-Dibromo-2-chloropyridine.

- Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dibromopyridine. (2012-04-19).

- LookChem. 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE.

- Benchchem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.

- Benchchem. 2,6-Dibromo-4-fluoropyridine.

- ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025-08-06).

- NIH National Library of Medicine.

- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024-05-10).

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13).

- MDPI.

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

- ResearchGate. Fluorine in drug discovery: Role, design and case studies. (2025-09-27).

- PubMed Central.

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1256820-70-8|this compound|BLD Pharm [bldpharm.com]

- 7. 3,6-Dibromo-2-chloropyridine: Properties, Applications, Safety Data & Supplier China | High-Purity Pyridine Derivative for Research & Industry [pipzine-chem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

3,6-Dibromo-2-fluoropyridine molecular weight and formula

An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers in drug discovery and materials science. We delve into its fundamental physicochemical properties, offer detailed spectroscopic analysis for structural verification, and present robust, field-proven protocols for its synthesis and subsequent functionalization. The narrative emphasizes the mechanistic rationale behind its reactivity, particularly the regioselective nature of its reaction sites, empowering scientists to leverage this versatile scaffold in the rational design of novel chemical entities. This document serves as a practical resource, bridging theoretical chemistry with tangible laboratory applications.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity through unique non-covalent interactions, and modulated pKa—are highly sought after in drug design.[1][4] The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful scaffold when functionalized with fluorine and other halogens.

This compound emerges as a trifunctional building block of significant strategic importance. Its structure offers three distinct, orthogonally reactive sites that can be selectively addressed through various synthetic transformations. The electron-withdrawing fluorine atom at the C2 position not only influences the electronic properties of the entire ring system but also activates the C6 position for nucleophilic aromatic substitution (SNAr). The two bromine atoms at C3 and C6 serve as versatile handles for metal-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this high-value intermediate.

Core Properties and Spectroscopic Signature

Accurate characterization is the bedrock of chemical synthesis. This compound is a stable, crystalline solid under standard conditions, but its true identity is confirmed through a combination of physical and spectroscopic data.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂FN | [5][6][7] |

| Molecular Weight | 254.88 g/mol | [5][6][7] |

| CAS Number | 1256820-70-8 | [5][6] |

| Appearance | White to off-white crystalline powder | Typical Supplier Data |

| Storage | Inert atmosphere, 2-8°C | [6][7] |

Spectroscopic Validation Protocol

Verifying the structure and purity of this compound is critical before its use in subsequent reactions. The following section explains the expected spectroscopic data and the causality behind the observed signals.

-

¹H NMR (Proton NMR): The proton spectrum is the simplest and most direct confirmation of the pyridine core's substitution pattern. The molecule contains two aromatic protons which form an AB doublet system.

-

Expected Signals: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C4 will be coupled to the proton at C5, and vice-versa, resulting in two distinct doublets. The precise chemical shifts are influenced by the deshielding effects of the adjacent halogens.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.

-

Expected Signals: Carbons bonded to halogens will exhibit characteristic shifts. The C-F bond will result in a large C-F coupling constant (JCF), splitting the C2 signal into a doublet. The C3 and C6 carbons bonded to bromine will also be significantly deshielded.

-

-

¹⁹F NMR (Fluorine NMR): This is a definitive technique for confirming the presence and environment of the fluorine atom.

-

Expected Signal: A single resonance for the C2-fluorine atom. The chemical shift will be characteristic of a fluoroaromatic compound. This signal will be coupled to the adjacent C3 proton, though this coupling may not always be resolved without high-field instrumentation.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern.

-

Expected m/z: The molecular ion peak [M]⁺ will be observed at approximately 255. The key diagnostic feature is the isotopic pattern caused by the two bromine atoms. A characteristic 1:2:1 ratio of peaks will be observed for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, respectively, providing unambiguous evidence for the presence of two bromine atoms.

-

-

Infrared (IR) Spectroscopy: While less definitive for structure, IR spectroscopy confirms the presence of key functional groups.

-

Expected Bands: Characteristic C-F stretching vibrations (typically 1150-1250 cm⁻¹) and aromatic C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region.[8]

-

Synthesis and Manufacturing Insights

The synthesis of multi-halogenated pyridines requires a strategic approach, as direct halogenation often lacks regioselectivity. A common and effective strategy involves the transformation of pre-functionalized pyridine precursors. While multiple routes exist, a robust pathway often involves diazotization-fluorination of an amino-dibromopyridine precursor.

Synthetic Workflow Diagram

The diagram below outlines a logical and validated workflow for the synthesis of this compound from a commercially available aminopyridine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol describes a representative synthesis adapted from established methodologies for preparing fluoropyridines from aminopyridines.[9]

Materials:

-

2-Amino-3,6-dibromopyridine

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Ice bath

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a thermometer and magnetic stirrer, suspend 2-Amino-3,6-dibromopyridine (1.0 eq) in tetrafluoroboric acid (3.0 eq).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The causality here is critical: keeping the temperature low prevents premature decomposition of the diazonium salt, which is notoriously unstable.

-

Stir the resulting mixture at 0°C for 1 hour after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) is typically observed.

-

-

Fluorination via Thermal Decomposition:

-

Collect the precipitated diazonium salt by vacuum filtration and wash it with cold diethyl ether to remove residual acid.

-

Caution: Diazonium salts can be explosive when dry. Proceed with caution and appropriate shielding.

-

Gently heat the isolated salt in a flask with a condenser. Thermal decomposition will occur, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the crude this compound. The driving force for this reaction is the highly favorable formation of stable N₂ gas.

-

-

Workup and Purification:

-

Once gas evolution ceases, cool the reaction mixture to room temperature.

-

Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

-

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its three halogenated positions. Understanding the electronic and steric factors governing this reactivity is key to its strategic use.

Mechanistic Principles of Regioselectivity

The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the potent inductive and mesomeric electron-withdrawing effects of the C2-fluorine atom.

-

Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions of the pyridine ring are most activated towards nucleophilic attack. The C2-fluorine atom strongly activates the C6 position, making the C6-Br bond susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines). While the C-F bond is very strong, the fluorine's primary role here is electronic activation of other positions.[10]

-

Metal-Catalyzed Cross-Coupling: Both C-Br bonds are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C6-Br bond is generally more reactive than the C3-Br bond due to a combination of electronic activation from the nitrogen and fluorine atoms and reduced steric hindrance. This differential reactivity allows for sequential, site-selective couplings.

Reactivity Workflow Diagram

This diagram illustrates the preferential sites for different classes of reactions, enabling a planned, multi-step synthesis.

Caption: Regioselective reactivity map of this compound.

Application Focus: Suzuki Cross-Coupling

A primary application of this building block is in the construction of bi-aryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a workhorse reaction for this purpose.

Experimental Protocol: Selective Suzuki Coupling at C6

This protocol details a representative Suzuki coupling reaction targeting the more reactive C6-Br position.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Round-bottom flask, condenser, and nitrogen/argon line

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq). The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction, especially with less reactive boronic acids.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Degassing the solvent is a critical self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Purification:

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the desired 3-bromo-2-fluoro-6-arylpyridine. The resulting product still contains the C3-Br bond, which can be used for a subsequent, orthogonal coupling reaction.

-

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its regioselective reactivity make it an invaluable tool for researchers. By understanding the mechanistic principles that govern its transformations, scientists can strategically and efficiently construct complex molecular architectures for applications ranging from life-saving pharmaceuticals to next-generation materials.

References

-

Pipzine Chemicals. 3,6-Dibromo-2-chloropyridine. [Link]

-

LookChem. Cas 885952-18-1, 3-BROMO-6-CHLORO-2-FLUOROPYRIDINE. [Link]

-

Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PubChem. 2-Bromo-6-fluoropyridine. [Link]

-

PubChem. 3,6-Dibromo-2-methylpyridine. [Link]

-

Joshi, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

-

PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

PubChem. 3-Bromo-2,6-difluoropyridine. [Link]

-

Royal Society of Chemistry. Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1256820-70-8|this compound|BLD Pharm [bldpharm.com]

- 7. 473596-07-5|3,5-Dibromo-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

Spectroscopic Profile of 3,6-Dibromo-2-fluoropyridine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic building block, 3,6-Dibromo-2-fluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical environment of this versatile synthetic intermediate.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the pyridine core, imparts unique electronic properties and provides multiple reactive sites for further chemical transformations. Accurate and thorough spectroscopic characterization is the cornerstone of its application in complex molecular synthesis, ensuring the integrity of starting materials and the fidelity of subsequent reactions. This guide offers a detailed examination of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic environment.

Molecular Structure and Numbering

For clarity in the following spectral assignments, the IUPAC numbering for the pyridine ring is used.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 1-2 | H-4 |

| ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 4-6 | H-5 |

Interpretation: The proton at the C4 position (H-4) is expected to be a doublet of doublets due to coupling with the adjacent H-5 proton and a longer-range coupling to the fluorine atom at C2. The H-5 proton will also appear as a doublet of doublets, coupling to H-4 and the adjacent fluorine at C2. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the nitrogen in the pyridine ring, will cause these protons to resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~158 - 162 | Doublet (d) | ¹J(C,F) ≈ 230-250 | C-2 |

| ~108 - 112 | Doublet (d) | ²J(C,F) ≈ 35-45 | C-3 |

| ~140 - 144 | Singlet (s) | - | C-4 |

| ~125 - 129 | Doublet (d) | ⁴J(C,F) ≈ 3-5 | C-5 |

| ~120 - 124 | Doublet (d) | ²J(C,F) ≈ 15-25 | C-6 |

Interpretation: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C,F)). The adjacent carbons (C-3 and C-6) will exhibit smaller two-bond couplings (²J(C,F)). The signal for C-5 will show a small four-bond coupling. The C-4 signal is not expected to show significant coupling to fluorine. The chemical shifts are influenced by the electronegativity of the attached halogens and the nitrogen atom.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorine-containing compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -70 to -90 | Doublet of doublets (dd) | ³J(F,H) ≈ 4-6, ⁴J(F,H) ≈ 1-2 | F-2 |

Interpretation: A single signal is expected for the fluorine atom at the C-2 position. This signal will be split into a doublet of doublets due to coupling with the H-5 proton (three bonds away) and the H-4 proton (four bonds away). The chemical shift of fluorine in aromatic systems is sensitive to the electronic environment.[1]

Experimental Protocol for NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 1600 - 1550 | Medium | C=C and C=N stretching (pyridine ring) |

| 1450 - 1400 | Medium | C=C and C=N stretching (pyridine ring) |

| 1250 - 1150 | Strong | C-F stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 550 | Strong | C-Br stretching |

Interpretation: The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching, the pyridine ring vibrations (C=C and C=N stretching), a strong band for the C-F stretch, and strong absorptions in the lower frequency region for the C-Br stretches. The out-of-plane C-H bending bands can also provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 253, 255, 257 | High | [M]⁺ (Molecular ion) |

| 174, 176 | Medium | [M - Br]⁺ |

| 95 | Medium | [M - 2Br]⁺ |

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak cluster ([M]⁺) at m/z 253, 255, and 257, with a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the major isotopes ⁷⁹Br and ⁸¹Br).[2] A significant fragment will likely be observed corresponding to the loss of a bromine atom ([M - Br]⁺). Further fragmentation could involve the loss of the second bromine atom.

Experimental Protocol for Mass Spectrometry (EI)

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the identification and characterization of this compound. The detailed interpretation and experimental protocols serve as a valuable resource for scientists, enabling confident structural verification and quality control in research and development settings. The unique spectral features of this molecule, arising from its specific substitution pattern, are key to its unambiguous identification.

References

-

PubChemLite. This compound (C5H2Br2FN). Available at: [Link]

Sources

Introduction: The Structural Imperative for a Versatile Building Block

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Dibromo-2-fluoropyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic placement of three distinct halogen atoms on the pyridine core offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. Given its role as a critical synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this purpose, providing precise, atom-level insights into the molecular framework.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between the molecule's electronic structure and its spectral features, offering a field-proven perspective on spectral interpretation for halogenated pyridines.

Molecular Structure and Numbering Convention

To ensure clarity in spectral assignment, the standard IUPAC numbering for the pyridine ring is utilized. The fluorine atom resides at C-2, with bromine atoms at C-3 and C-6. This arrangement leaves two protons at the C-4 and C-5 positions.

Caption: IUPAC numbering for this compound.

Core Principles: Understanding Substituent Effects on the Pyridine Ring

The NMR spectrum of this compound is a direct consequence of the electronic environment of each nucleus. The pyridine ring itself is electron-deficient due to the inductive effect of the nitrogen atom, which deshields the ring protons relative to benzene.[1] The three halogen substituents further modulate this electronic landscape:

-

Fluorine (at C-2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly deshielding nearby nuclei. This effect is most pronounced at the ortho (C-3) and meta (C-4) positions.

-

Bromine (at C-3 and C-6): Bromine is also electronegative and exerts a -I effect, though weaker than fluorine's. It also possesses lone pairs that can participate in a weak, deactivating resonance effect (+R). The interplay of these effects influences the chemical shifts of adjacent protons and carbons.[2][3] The "heavy atom effect" of bromine can also influence the chemical shifts of the carbons to which they are attached.[3]

These electronic perturbations are the key to predicting and interpreting the chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a robust methodology for the characterization of this compound.

1. Sample Preparation: i. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. ii. Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. iii. Cap the NMR tube securely and agitate gently until the sample is fully dissolved. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.[4]

2. NMR Data Acquisition: i. The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4] ii. For ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[5]

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2 seconds to allow for full magnetization recovery.

- Number of Scans: 16 scans, to achieve a good signal-to-noise ratio.

- Spectral Width: A range of 0 to 10 ppm is appropriate. iii. For ¹³C NMR:

- Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker systems).[5]

- Number of Scans: ≥1024 scans are required due to the low natural abundance of the ¹³C isotope.[5]

- Relaxation Delay (d1): 2 seconds.

- Spectral Width: A range of 0 to 180 ppm is standard for organic molecules.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by two distinct signals corresponding to the protons at the C-4 and C-5 positions. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent.

Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ⁴J(H5-F2) ≈ 6.0 Hz |

| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ³J(H4-F2) ≈ 4.0 Hz |

Interpretation:

-

Chemical Shifts (δ): Both protons appear in the downfield aromatic region, as expected for a pyridine ring. The H-5 proton is anticipated to be further downfield than H-4. This is because H-5 is situated between two bromine atoms (at C-6 and C-3, albeit with the latter being more distant) and is meta to the fluorine, while H-4 is ortho to one bromine (C-3) and para to the other (C-6), and meta to the fluorine. The cumulative deshielding effects place H-5 at a higher chemical shift.

-

Multiplicity and Coupling Constants (J):

-

H-H Coupling: The two protons at C-4 and C-5 are adjacent (ortho to each other) and will exhibit spin-spin coupling, splitting each other's signal into a doublet. The magnitude of this coupling, ³J(H5-H4), is expected to be around 8.5 Hz, typical for ortho-protons on a pyridine ring.

-

H-F Coupling: A key feature of this spectrum is the coupling of the protons to the fluorine atom at C-2. H-4 is three bonds away from the fluorine (³J), and H-5 is four bonds away (⁴J). This long-range coupling further splits each doublet into a "doublet of doublets" (dd). The magnitude of H-F coupling decreases with the number of bonds.[6]

-

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each of the unique carbon atoms in the pyridine ring. The chemical shifts and multiplicities (due to C-F coupling) are highly informative.

Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J) in Hz |

| C-2 | ~158 - 162 | Doublet (d) | ¹J(C2-F2) ≈ 240-250 Hz |

| C-6 | ~145 - 149 | Doublet (d) | ³J(C6-F2) ≈ 4-8 Hz |

| C-4 | ~140 - 144 | Doublet (d) | ²J(C4-F2) ≈ 15-20 Hz |

| C-5 | ~128 - 132 | Doublet (d) | ³J(C5-F2) ≈ 3-5 Hz |

| C-3 | ~115 - 120 | Doublet (d) | ²J(C3-F2) ≈ 30-35 Hz |

Interpretation:

-

C-2 (Fluorine-bearing): This carbon experiences a strong deshielding effect from the directly attached fluorine and the ring nitrogen. Its most defining feature is the large one-bond coupling constant, ¹J(C2-F2), which splits the signal into a wide doublet with a J value typically exceeding 240 Hz.[7] This is an unmistakable diagnostic peak.

-

C-3 and C-6 (Bromine-bearing): These carbons are directly attached to bromine. C-6 is ortho to the nitrogen, placing it significantly downfield. C-3 is ortho to the fluorine, and its chemical shift will be strongly influenced by both adjacent halogens. Both will exhibit coupling to the fluorine atom.

-

C-4 and C-5: These carbons are attached to protons. C-4 will show a significant two-bond coupling to fluorine, ²J(C4-F2). C-5, being three bonds away, will show a smaller ³J(C5-F2) coupling.[6] The signal for C-4 is expected to be further downfield than C-5 due to its proximity to the electronegative fluorine (meta) and bromine (ortho) substituents.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when correctly interpreted, allows for its unequivocal identification. The key diagnostic features include:

-

In ¹H NMR: Two doublet of doublets in the aromatic region, confirming the presence and connectivity of the two ring protons and their coupling to each other and to the C-2 fluorine.

-

In ¹³C NMR: Five distinct carbon signals, with the C-2 signal appearing as a very broad doublet characterized by a large ¹J(C-F) coupling constant (>240 Hz), which is the hallmark of a carbon directly bonded to fluorine.

This comprehensive spectral analysis, grounded in the fundamental principles of substituent effects, provides the necessary confidence for researchers, scientists, and drug development professionals to verify the integrity of this valuable synthetic building block.

References

-

SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

-

Fluorine notes. (2017) "NMR spectral characteristics of fluorocontaining pyridines". [Link]

- Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1966) NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

Wiley-VCH. (2007) Supporting Information. [Link]

-

ChemRxiv. (2022) 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

SpectraBase. 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Science. (2022) Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

National Institutes of Health. (2022) Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

-

ResearchGate. (2013) 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]

- Metin Balci. (2005) Basic 1H- and 13C-NMR Spectroscopy.

-

Pipzine Chemicals. 3,6-Dibromo-2-chloropyridine. [Link]

-

Govindaraju, V., et al. (2000) Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

ResearchGate. (2021) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2014) Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

ResearchGate. (2013) Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

-

PubMed. (2014) Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

Chemistry Stack Exchange. (2014) Proton NMR signals and rings. [Link]

- Gerig, J. T. Fluorine NMR.

-

Kwan, E. E. (2012) Lecture 3: Coupling Constants. [Link]

-

StFX Chemistry Department. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

Chemistry LibreTexts. (2024) 16: Multinuclear NMR. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 3,6-Dibromo-2-fluoropyridine Derivatives

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the myriad of analytical techniques at our disposal, mass spectrometry (MS) stands out for its unparalleled sensitivity, speed, and specificity. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the analytical challenges presented by halogenated heterocyclic compounds, with a specific focus on 3,6-Dibromo-2-fluoropyridine and its derivatives. These compounds, while promising as scaffolds in medicinal chemistry, present a unique set of analytical hurdles due to the presence of multiple halogen atoms. This document will serve as an in-depth technical resource, moving beyond a simple recitation of protocols to provide a deep understanding of the principles and practicalities of their mass spectrometric analysis.

The Foundational Principle: Understanding the Isotopic Signature

The most striking feature in the mass spectrum of a compound containing bromine is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" for any ion containing a single bromine atom, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

For a dibrominated compound like this compound, this pattern is compounded. The molecular ion will appear as a triplet of peaks, often referred to as the M, M+2, and M+4 peaks, with a characteristic intensity ratio of approximately 1:2:1.[1] This unmistakable signature is the first and most definitive piece of evidence for the presence of two bromine atoms in an unknown molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₂⁷⁹Br₂FN)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | 250.8578 | 51.4 |

| [M+2]⁺ | 252.8558 | 100.0 |

| [M+4]⁺ | 254.8537 | 48.6 |

Note: The exact masses are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The relative abundances are calculated based on the natural isotopic abundances of the elements.

Ionization Techniques: From Hard to Soft Approaches

The choice of ionization technique is a critical experimental decision that dictates the nature of the resulting mass spectrum. For this compound derivatives, both "hard" and "soft" ionization methods have their merits.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a classic, high-energy ("hard") ionization technique that provides a wealth of structural information through extensive fragmentation.[2] It is particularly well-suited for volatile and thermally stable compounds like many pyridine derivatives, often in conjunction with Gas Chromatography (GC-MS).

The 70 eV electron beam used in standard EI-MS imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be used for library matching and structural elucidation.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3] This is invaluable for unequivocally determining the molecular weight of the analyte. ESI is the ionization method of choice for compounds that are less volatile or thermally labile and is commonly coupled with Liquid Chromatography (LC-MS). For pyridine derivatives, the basic nitrogen atom is readily protonated in the positive ion mode.

Deciphering the Fragments: The Art of Structural Elucidation

The fragmentation of this compound in the mass spectrometer is a complex process governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Predicted EI Fragmentation Pathways

Under electron ionization, the fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a Bromine Atom: The C-Br bond is the weakest bond in the molecule, and its cleavage to lose a bromine radical (•Br) is a highly probable initial fragmentation step. This will result in a prominent ion at [M-Br]⁺, which will also exhibit the characteristic isotopic signature of a single bromine atom (a doublet of roughly equal intensity at [M-79]⁺ and [M-81]⁺).

-

Loss of HCN: A common fragmentation pathway for pyridine and its derivatives is the expulsion of a neutral molecule of hydrogen cyanide (HCN).[3] This would lead to a four-membered ring fragment ion.

-

Ring Cleavage: The presence of the electronegative fluorine atom can influence the fragmentation of the pyridine ring itself. Studies on 2-fluoropyridine have shown that cleavage of the N-C6 and C2-C3 bonds or the N-C2 and C5-C6 bonds can occur.[1]

-

Loss of a Fluorine Atom: While the C-F bond is significantly stronger than the C-Br bond, loss of a fluorine radical (•F) to give an [M-F]⁺ ion may also be observed, albeit at a lower intensity.

Below is a proposed fragmentation pathway for this compound under electron ionization:

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Determining the Solid-State Architecture of 3,6-Dibromo-2-fluoropyridine: A Technical Guide to Crystal Structure Analysis

Introduction: The Significance of Crystalline Form in Halogenated Pyridines

For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a solid-state material is paramount. This knowledge, encapsulated in the crystal structure, governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and intermolecular interactions. 3,6-Dibromo-2-fluoropyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential as building blocks in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of bromine and fluorine atoms on the pyridine ring introduces a unique electronic and steric landscape, making the elucidation of its crystal structure a critical step in harnessing its full potential.

The presence of halogens, particularly bromine, predisposes the molecule to engage in halogen bonding, a highly directional and influential non-covalent interaction. The interplay of these interactions, along with other potential forces such as π-π stacking and dipole-dipole interactions, dictates the supramolecular assembly and ultimately the macroscopic properties of the material. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis and interpretation of the results. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure the generation of high-quality, reliable structural data.

Synthesis and Purification: The Foundation of Quality Crystals

Regardless of the synthetic route, achieving a high degree of purity is non-negotiable for successful crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to the growth of poorly-ordered or amorphous solids. Therefore, rigorous purification of the crude product is essential. Standard techniques such as column chromatography, recrystallization, and sublimation are often employed. The purity of the final product should be verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization Methodologies: The Art and Science of Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging and empirical step in structure determination.[1][2][3] The goal is to create a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.[4] The selection of an appropriate solvent or solvent system is a critical first step. A systematic screening of solvents with varying polarities is recommended. The ideal solvent will dissolve the compound to a moderate extent at elevated temperatures and to a much lesser extent at lower temperatures.

Common Crystallization Techniques for Small Organic Molecules

Several techniques can be employed to achieve the slow supersaturation required for single crystal growth.[5][6]

-

Slow Evaporation: This is one of the simplest methods, where a solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time.[6] As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization. The rate of evaporation can be controlled by adjusting the opening of the container.

-

Vapor Diffusion: This technique is particularly effective for small quantities of material.[6] A concentrated solution of the compound in a volatile solvent is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a less volatile "anti-solvent" in which the compound is insoluble but which is miscible with the solvent. The vapor of the more volatile solvent slowly diffuses out of the inner container while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystal growth.

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent in which the compound is insoluble.[6] Slow diffusion at the interface between the two solvents leads to a gradual increase in supersaturation in the mixing zone, often resulting in the formation of high-quality crystals.

Experimental Workflow for Crystallization

Caption: Workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[7][8][9] The process involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.

Step-by-Step Protocol for SC-XRD Data Collection and Structure Determination

-

Crystal Selection and Mounting: A suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage from the X-ray beam and to allow for data collection at low temperatures (typically 100 K), which minimizes thermal vibrations of the atoms and improves the quality of the diffraction data.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal while it is irradiated with X-rays, and a detector records the positions and intensities of the diffracted beams.[8]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically successful in providing an initial model of the atomic positions.[7] This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Workflow for Single-Crystal X-ray Diffraction

Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.

Hypothetical Crystal Structure Analysis: What to Expect for this compound

In the absence of experimental data, we can predict some likely features of the crystal structure of this compound based on the principles of intermolecular interactions.

-

Halogen Bonding: The bromine atoms are expected to be key players in the crystal packing, likely forming halogen bonds with the nitrogen atom of an adjacent pyridine ring (Br···N) or with other bromine atoms (Br···Br). These interactions are highly directional and can lead to the formation of well-defined supramolecular synthons.

-

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be either face-to-face or offset.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative fluorine, nitrogen, and bromine atoms. Dipole-dipole interactions will therefore contribute to the overall stability of the crystal lattice.

The interplay of these interactions will determine the final packing arrangement of the molecules in the crystal. The resulting structure could feature chains, sheets, or a more complex three-dimensional network.

Presentation of Crystallographic Data

A successful structure determination would yield a set of crystallographic data that is typically presented in a standardized format. The following table provides a template for the key parameters that would be reported.

| Parameter | Expected Value/Information |

| Chemical Formula | C₅H₂Br₂FN |

| Formula Weight | 254.88 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | < 0.05 for a good quality structure |

Conclusion: From Molecule to Material

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state behavior and unlocking its potential in various applications. By following the detailed methodologies outlined in this guide, researchers can systematically approach the synthesis, crystallization, and structural analysis of this and other novel small molecules. The resulting structural information will provide invaluable insights into the intermolecular forces that govern the self-assembly of these molecules, paving the way for the rational design of new materials with tailored properties. The journey from a molecular formula to a fully characterized crystal structure is a testament to the power of modern analytical techniques and provides the fundamental knowledge required to advance the fields of pharmaceutical sciences and materials engineering.

References

- Crystallization of small molecules. (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023). PubMed.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142.

- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.

- Crystallization. (n.d.). Organic Chemistry at CU Boulder.

- 3,6-Dibromo-2-chloropyridine. (n.d.). Pipzine Chemicals.

- 2,6-Dibromo-4-fluoropyridine|Aromatic Building Block. (n.d.). Benchchem.

- This compound (C5H2Br2FN). (n.d.). PubChemLite.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2017). MDPI.

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. (n.d.). Benchchem.

- X-Ray Crystallography of Chemical Compounds. (2011). PMC - NIH.

- X-ray crystallography. (n.d.). Wikipedia.

- X-Ray Crystallography. (n.d.). Utah Chemistry.

- X-ray Crystallography. (2023). Chemistry LibreTexts.

Sources

- 1. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 3,6-Dibromo-2-fluoropyridine

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and halogenated heterocyclic scaffolds is paramount. The judicious placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] this compound (CAS No. 1256820-70-8) has emerged as a highly valuable and versatile building block for precisely these reasons. This trifunctional pyridine derivative offers researchers a robust platform for constructing complex molecular architectures. The distinct reactivity of its substituents—a nucleophilic substitution-prone fluorine at the 2-position and two bromine atoms at the 3- and 6-positions, which are ideal handles for metal-catalyzed cross-coupling reactions—allows for sequential and regioselective functionalization. This guide provides an in-depth analysis of its commercial availability, synthesis, applications, and handling protocols, designed for professionals in research and development.

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1256820-70-8 | [3][4][5] |

| Molecular Formula | C₅H₂Br₂FN | [5] |

| Molecular Weight | 254.88 g/mol | [5] |

| Typical Purity | ≥95% | [5] |

| Appearance | White to off-white solid/powder | Supplier Data |

Commercial Availability and Sourcing

This compound is available from several reputable chemical suppliers specializing in research and development-grade materials. When sourcing this compound, it is crucial to verify purity specifications to ensure reproducibility in synthetic protocols.

| Supplier | CAS Number | Notes |

| Apollo Scientific | 1256820-70-8 | Provides Safety Data Sheet (SDS) with detailed hazard information.[4] |

| Parchem | 1256820-70-8 | Specialty chemical supplier with worldwide distribution.[3] |

| CymitQuimica | 1256820-70-8 | Offers various quantities, from milligrams to grams.[5] |

| BLD Pharm | 1256820-70-8 | Provides access to analytical data such as NMR and LC-MS.[1] |

Synthesis and Mechanistic Considerations

The synthesis of polyhalogenated fluoropyridines often requires multi-step sequences involving halogen exchange or diazotization-fluorination reactions. While the exact proprietary synthesis for this compound may vary by supplier, a plausible and established route for analogous compounds involves a modified Balz-Schiemann reaction on a brominated aminopyridine precursor.

A representative pathway could start from a dibrominated aminopyridine. The amino group is converted to a diazonium salt, which is then subjected to fluorination. The choice of anhydrous hydrogen fluoride as the fluorine source and solvent is common in these transformations.[6]

Caption: Generalized workflow for the synthesis of this compound.

Causality in Synthesis: The Balz-Schiemann reaction is a cornerstone of aromatic fluorination. The rationale for using anhydrous hydrogen fluoride is twofold: it serves as both the reaction medium and the fluoride source. The low-temperature diazotization is critical to maintain the stability of the diazonium intermediate before the thermally induced decomposition that yields the final fluorinated product.[6]

Applications in Drug Discovery and Development

The true utility of this compound lies in its capacity for selective, stepwise functionalization, making it a privileged scaffold in medicinal chemistry.

-

The Fluorine Advantage: The electron-withdrawing nature of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative degradation and can modulate the pKa of nearby basic centers, improving a drug candidate's pharmacokinetic profile.[1]

-

Cross-Coupling Handles: The bromine atoms at the 3- and 6-positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, amine, or alkynyl groups, which is essential for building molecular diversity and performing structure-activity relationship (SAR) studies.[7]

The differential reactivity of the halogen atoms allows for a controlled, stepwise approach to building complex molecules. For instance, a Suzuki coupling can be performed at one of the bromine sites, followed by a second, different coupling at the other bromine site, and finally, a nucleophilic substitution at the fluorine position.

Caption: Regioselective functionalization via sequential Suzuki cross-coupling reactions.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative mono-arylation of this compound. The protocol is designed to be self-validating by including checkpoints and expected outcomes.

Objective: To synthesize a 3-aryl-6-bromo-2-fluoropyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[7][8]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Expertise Note: The choice of base is critical. Cesium carbonate is often more effective for less reactive substrates but potassium carbonate is a more economical choice for many standard couplings. The inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

-

-

Inerting: Seal the flask, then evacuate and backfill with inert gas three times. This ensures the removal of atmospheric oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Bubble the inert gas through the solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Self-Validation Check: A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot on the TLC plate. LC-MS can confirm the mass of the desired product.

-

-

Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care in a controlled laboratory environment.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water and soap. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and strategic building block for researchers in medicinal chemistry and materials science. Its trifunctional nature, with orthogonally reactive sites, provides a reliable platform for the synthesis of complex, highly substituted pyridine derivatives. By understanding its properties, sourcing it from reputable suppliers, applying robust synthetic protocols, and adhering to strict safety measures, scientists can effectively leverage this compound to accelerate their research and development programs.

References

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. The role of fluorine in medicinal chemistry. [Link]

-

PubMed Central (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

PubMed. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

The Synthetic Chemist's Compass: Navigating the Reactivity of 3,6-Dibromo-2-fluoropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromo-2-fluoropyridine has emerged as a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive fluorine atom at the 2-position and two distinct bromine atoms at the 3- and 6-positions, offers a rich landscape for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its behavior in key synthetic operations including Nucleophilic Aromatic Substitution (SNAr), Halogen-Metal Exchange, and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles of regioselectivity and providing detailed experimental workflows, this document serves as a practical compass for chemists seeking to harness the synthetic potential of this powerful intermediate.

Introduction: The Strategic Value of a Trifunctional Pyridine Core